molecular formula C14H16N2O4 B13145761 Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate CAS No. 7474-75-1

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

Cat. No.: B13145761
CAS No.: 7474-75-1
M. Wt: 276.29 g/mol
InChI Key: AZRITKQLVCDVCH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of this compound is rooted in the broader development of phthalimide-based protecting strategies, notably the Gabriel synthesis , which emerged in the late 19th century. Siegmund Gabriel’s 1887 discovery of using potassium phthalimide to synthesize primary amines laid the groundwork for derivatives like this compound. While its exact discovery date remains undocumented, its CAS registry number (7474-75-1) suggests formal recognition in the mid-20th century as part of systematic efforts to catalog specialized intermediates.

The compound’s design likely arose from the need to protect amino groups during multi-step syntheses, a challenge addressed by incorporating the phthalimide moiety—a strategy exemplified in modern protocols for amino acid modification. For instance, the 2020 synthesis of glutamic acid cholesterol ester involved analogous phthalimide protection to prevent undesired side reactions, underscoring the enduring utility of such derivatives.

IUPAC Nomenclature and Structural Classification

The systematic IUPAC name This compound reflects its structural complexity:

  • Ethyl butanoate backbone : A four-carbon chain with an ester group ($$ \text{-COOCH}2\text{CH}3 $$) at position 1.
  • Amino group : At position 2 ($$ \text{-NH}_2 $$), providing nucleophilic character.
  • Phthalimide substituent : A 1,3-dioxoisoindol-2-yl group at position 4, featuring two carbonyl groups flanking a nitrogen atom.

Structural Classification :

  • Hybrid molecule : Combines an aliphatic amino acid ester with an aromatic heterocycle.
  • Functional groups : Ester, primary amine, and cyclic imide.
  • Stereochemistry : The presence of one undefined stereocenter (as per computed properties) introduces potential chirality, though stereoselective synthesis routes remain unexplored in available literature.
Computed Property Value
Exact Mass 276.11108 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Topological Polar Surface Area 89.7 Ų
XLogP3 1.2

Table 1: Key physicochemical properties of this compound.

The molecule’s rotatable bonds and polar surface area suggest moderate flexibility and solubility in polar aprotic solvents, aligning with its role as a synthetic intermediate.

Significance in Modern Organic Chemistry Research

This compound occupies a niche in organic synthesis due to its dual functionality:

  • Amino Protection : The phthalimide group shields the amine during reactions, preventing unwanted nucleophilic attack or oxidation. This is critical in peptide synthesis and alkaloid derivatization.
  • Building Block for Heterocycles : Its structure serves as a precursor to fused-ring systems. For example, hydrazinolysis of the phthalimide group could yield primary amines for further cyclization.
  • Catalytic Studies : The electron-withdrawing phthalimide moiety may influence reaction kinetics in metal-catalyzed cross-couplings, though specific studies are yet to be reported.

Recent applications mirror trends in green chemistry , where efficient protecting groups minimize waste. A 2025 study on enzyme-mediated acylations highlighted phthalimide-protected amines as key substrates due to their stability under biocatalytic conditions. Furthermore, the compound’s moderate lipophilicity ($$ \text{XLogP3} = 1.2 $$) makes it suitable for medicinal chemistry applications, though its direct biological activity remains uncharacterized.

Properties

CAS No.

7474-75-1

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3

InChI Key

AZRITKQLVCDVCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N

Origin of Product

United States

Preparation Methods

Preparation via Condensation of Phthalic Anhydride Derivatives

Step 1: Formation of the Isoindolinone Core

  • Reagents: Phthalic anhydride or substituted derivatives, primary amines (e.g., ammonia or alkyl amines).
  • Method: Nucleophilic attack of ammonia or amines on phthalic anhydride followed by cyclization under reflux conditions yields the isoindolinone scaffold.

Reaction:

Phthalic anhydride + NH3 → Isoindolinone derivative

This step is well-documented in patent literature, notably in WO2012142671A1, which discusses aromatic amides and their uses, including isoindolinone derivatives.

Functionalization at the 2-Position with Amino Group

Step 2: Nucleophilic substitution or reduction

  • The isoindolinone ring can be selectively aminated at the 2-position through nucleophilic substitution or reduction of suitable precursors, such as nitro derivatives or halogenated intermediates.

  • Method: Employing reductive amination or direct amino substitution with ammonia or amines under controlled conditions.

Notes:

  • Selectivity is achieved by controlling reaction conditions, such as temperature and solvent polarity.
  • Protecting groups may be used to prevent undesired reactions at other positions.

Attachment of the Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate Moiety

Step 3: Esterification and side-chain attachment

  • The ethyl butanoate chain is introduced via acylation or esterification reactions.

  • Method: Activation of the carboxylic acid or acid derivatives (e.g., acid chlorides or anhydrides) followed by coupling with amino-functionalized isoindolinone.

  • Alternatively, the amino group at the 2-position can be acylated with an appropriate activated ester or acid derivative of the butanoate chain.

Reaction:

Amino isoindolinone + ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate derivative → Final compound

This step often involves carbodiimide coupling agents (e.g., EDC, DCC) to facilitate amide bond formation.

Final Purification and Characterization

  • The crude product is purified via recrystallization, chromatography (e.g., silica gel chromatography), or preparative HPLC.
  • Structural confirmation is performed through NMR, IR, MS, and elemental analysis.

Representative Reaction Scheme

Phthalic anhydride + Ammonia → Isoindolinone core
↓
Selective aminoation at 2-position
↓
Coupling with ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate derivative (via carbodiimide-mediated amidation)
↓
Purification → Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

Data Tables Summarizing Key Reaction Conditions

Step Reagents Conditions Purpose References
1 Phthalic anhydride + NH3 Reflux in acetic acid or ethanol Isoindolinone core formation Patent WO2012142671A1
2 Nucleophilic amination Mild heating, solvent control 2-position amino substitution Literature review
3 Carbodiimide coupling agents DCC or EDC, in DMF or DCM Amide bond formation Standard peptide coupling protocols
4 Purification Recrystallization or chromatography Product isolation Standard organic synthesis

Notes on Optimization and Variations

  • Reaction Temperature: Typically between 0°C and 80°C, depending on the step.
  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or DCM are preferred.
  • Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques enhance yield and purity.
  • Alternative Routes: Microwave-assisted synthesis and enzymatic catalysis have been explored in related compounds for greener and faster routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phthalimide moiety may produce phthalic acid derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula C14H16N2O4C₁₄H₁₆N₂O₄ and a molecular weight of approximately 276.29 g/mol. It features an ethyl ester group, an amino group, and a dioxoisoindole moiety. This compound has potential biological activity and utility in various applications.

Pharmaceutical Development

This compound may serve as a lead compound for developing new drugs targeting inflammatory conditions due to its biological activities. Compounds with similar structures have demonstrated potential as inhibitors of certain enzymes involved in metabolic pathways, suggesting they could be relevant in treating metabolic disorders. Derivatives of this compound can be synthesized to potentially enhance biological activities or modify pharmacological profiles.

Potential Therapeutic Effects

This compound is used as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Organic Synthesis

This compound is used in organic synthesis. Several synthetic routes have been proposed for its preparation, highlighting its versatility and accessibility for research purposes.

Pharmacodynamics and Pharmacokinetics

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phthalimide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate and its analogs:

Compound Name CAS Number Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight (g/mol)
This compound Not provided Amino (-NH₂) / 1,3-dioxoisoindol C₁₄H₁₆N₂O₄* ~292.29 (calculated)
Ethyl 2-(1,3-dioxoisoindol-2-yl)-4-(methylsulfanyl)butanoate 182227-17-4 1,3-dioxoisoindol / Methylsulfanyl (-SCH₃) C₁₅H₁₇NO₄S 307.36
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate 88150-75-8 Ethoxy-1,3-dioxoisoindolin / 3-oxo C₁₆H₁₇NO₆ 319.31
4-(1,3-dioxoisoindol-2-yl)butanoic acid 3130-75-4 Carboxylic acid (-COOH) / 1,3-dioxoisoindol C₁₂H₁₁NO₄ 233.22
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate 15458-78-3 Acrylate ester / 1,3-dioxoisoindol C₁₃H₁₁NO₄ 245.23 (calculated)

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity.

Key Observations:
  • Amino vs. Sulfur/Other Groups: The amino group in the target compound may enhance hydrogen bonding and solubility compared to the methylsulfanyl group in or the acrylate ester in .
  • Backbone Modifications: Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate features an ethoxy linker and 3-oxo group, likely increasing steric hindrance and altering metabolic stability.
  • Acid vs. Ester : The carboxylic acid derivative exhibits higher polarity and acidity compared to ester analogs, impacting bioavailability and reactivity.

Physicochemical and Functional Properties

Volatility and Stability:
  • Esters with shorter alkyl chains (e.g., ethyl crotonate in ) exhibit higher volatility and are lost during washing processes. The target compound’s phthalimide group and longer backbone may reduce volatility, enhancing persistence in formulations .
  • The methylsulfanyl group in could increase hydrophobicity, while the amino group in the target compound may improve water solubility.
Reactivity:
  • The acrylate ester in is prone to polymerization due to the double bond, whereas the target compound’s amino group may participate in condensation reactions or act as a nucleophile .
  • The 3-oxo group in might undergo keto-enol tautomerism, influencing redox behavior .

Biological Activity

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is a compound with significant potential in medicinal chemistry, primarily due to its biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and potential applications in drug development.

Structural Overview

This compound has the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and a molecular weight of approximately 276.29 g/mol. Its structure includes an ethyl ester group, an amino group, and a dioxoisoindole moiety, which is crucial for its biological activity.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects suggest its potential utility in pain management therapies. The compound may inhibit specific inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition

Similar compounds have shown promise as inhibitors of enzymes involved in metabolic pathways. This compound may interact with various protein targets that mediate its biological effects. Preliminary studies suggest that it could influence metabolic disorders through enzyme inhibition .

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : These studies can elucidate the interactions between the compound and specific protein targets.
  • Enzyme Inhibition Assays : Such assays are pivotal for understanding how the compound affects metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(1,3-dioxoisoindol-2-yl)butanoateC14H16N2O4C_{14}H_{16}N_{2}O_{4}Lacks amino group; potential differences in biological activity
2-Aminoethyl 4-(1,3-dioxoisoindol-2-yl)butanoateC14H18N2O4C_{14}H_{18}N_{2}O_{4}Contains an additional ethyl group; altered solubility properties
N-Methyl this compoundC15H18N2O4C_{15}H_{18}N_{2}O_{4}Methyl substitution may enhance lipophilicity

This comparison highlights the diversity within this chemical family and underscores how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.
  • Animal Models : In vivo studies have shown that administration of the compound leads to a significant reduction in pain response in models of acute pain.
  • Pharmacokinetics : Early pharmacokinetic studies suggest good absorption and distribution characteristics, which are essential for therapeutic efficacy.

Potential Applications

Given its biological activities, this compound holds promise for various applications:

  • Drug Development : It may serve as a lead compound for developing new drugs targeting inflammatory pathways.
  • Metabolic Disorders : Its potential as an enzyme inhibitor could be explored further for treating metabolic disorders.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate?

The synthesis typically involves multi-step reactions, including condensation of amino acids with phthalimide derivatives. For example, a related compound, ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, was synthesized via reductive amination using benzaldehyde and acetic acid as catalysts . Similar strategies can be adapted by substituting precursors to introduce the 1,3-dioxoisoindolyl moiety. Key steps include protecting the amino group, coupling reactions, and esterification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : For structural elucidation of the phthalimide and ester groups.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C16H17NO6, MW 319.31 as per a structural analog) .
  • IR Spectroscopy : To identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and dioxoisoindolyl groups) . Cross-referencing spectral data with computational models (e.g., DFT) can resolve ambiguities.

Q. What are the key applications of this compound in pharmacological research?

The 1,3-dioxoisoindolyl group is a bioisostere for peptide bonds, making the compound a candidate for enzyme inhibition studies. Structural analogs like indobufen (a thromboxane synthase inhibitor) highlight its potential in anticoagulant research . It may also serve as a precursor for prodrugs due to its ester functionality, which can enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Catalyst Screening : Using Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintaining 60–80°C during condensation prevents side reactions. A fractional factorial design (DoE) can systematically evaluate variables like molar ratios and reaction time .

Q. How do researchers resolve discrepancies in NMR data during structural confirmation?

Contradictions in spectral assignments (e.g., overlapping peaks) are addressed by:

  • 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity .
  • Isotopic Labeling : Using ¹³C-labeled precursors to trace carbonyl groups.
  • Comparative Analysis : Benchmarking against structurally characterized analogs (e.g., 4-(1,3-dioxoisoindol-2-yl)butanoic acid) .

Q. How does the 1,3-dioxoisoindolyl moiety influence the compound’s reactivity in nucleophilic environments?

The electron-withdrawing phthalimide group stabilizes adjacent carbocations, facilitating nucleophilic attack at the β-position. This reactivity is critical in designing Michael acceptors or protease inhibitors. Studies on analogs like 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal demonstrate enhanced electrophilicity at the aldehyde group due to conjugation with the dioxoisoindolyl ring .

Methodological Notes

  • Chromatographic Analysis : For purity assessment, reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is recommended. Volatile esters (e.g., ethyl butanoate analogs) require HS-SPME-GC×GC-TOFMS for trace analysis .
  • Stability Studies : Store the compound under inert gas at –20°C to prevent hydrolysis of the ester group. Monitor degradation via TLC or LC-MS .

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